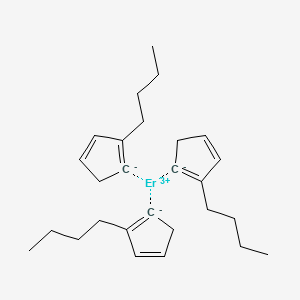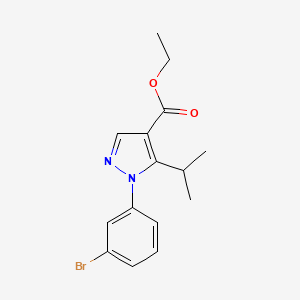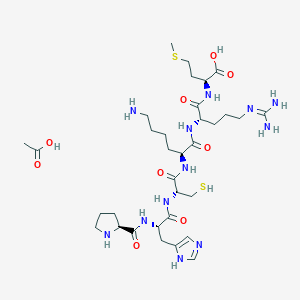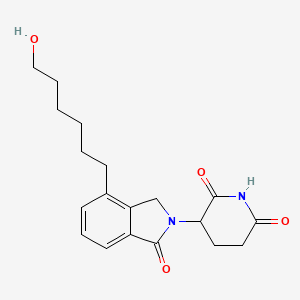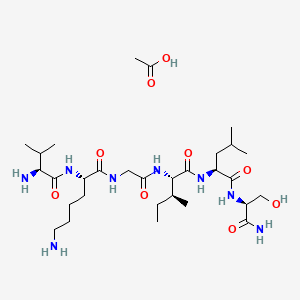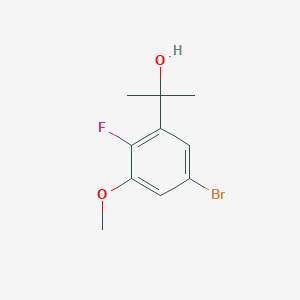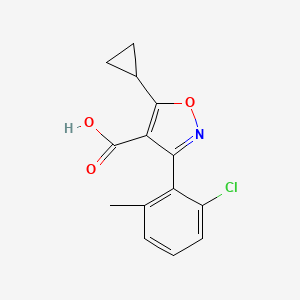
3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropyl group, and a carboxylic acid functional group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2-Chloro-6-methylphenylhydrazine: This intermediate can be synthesized from 2-chloro-6-methylaniline through diazotization followed by reduction.
Formation of Isoxazole Ring: The hydrazine intermediate undergoes cyclization with an appropriate β-keto ester to form the isoxazole ring.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent such as diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反応の分析
Types of Reactions
3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Esterification and Amidation: Formation of esters and amides.
科学的研究の応用
Medicinal Chemistry: It has shown promise as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It has been used as a tool compound to study various biological pathways and mechanisms, particularly those involving isoxazole derivatives.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-5-cyclopropylisoxazole-4-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or
特性
分子式 |
C14H12ClNO3 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
3-(2-chloro-6-methylphenyl)-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-7-3-2-4-9(15)10(7)12-11(14(17)18)13(19-16-12)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,17,18) |
InChIキー |
UVQAKQKEJJSHNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C2=NOC(=C2C(=O)O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


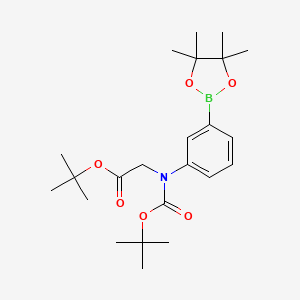
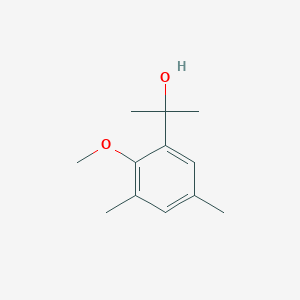
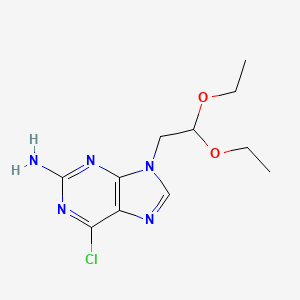

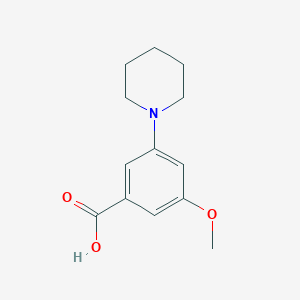
![5-hydroxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14766589.png)
